molecular formula C14H20N2S B5197183 1-phenyl-4-(thiolan-3-yl)piperazine

1-phenyl-4-(thiolan-3-yl)piperazine

Cat. No.: B5197183
M. Wt: 248.39 g/mol
InChI Key: ZCQRUQUNBXJYOI-UHFFFAOYSA-N
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Description

1-Phenyl-4-(thiolan-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a phenyl group and a thiolan-3-yl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(thiolan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale reactions using commercially available starting materials. The process typically includes steps such as reductive amination, Buchwald–Hartwig amination, and aromatic nucleophilic substitution . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(thiolan-3-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Phenyl-4-(thiolan-3-yl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-4-(thiolan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-4-(thiolan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)15-7-9-16(10-8-15)14-6-11-17-12-14/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRUQUNBXJYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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